tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield compounds with additional oxygen-containing functional groups.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions used.
Substitution: Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and to develop enzyme inhibitors. It can also be used as a probe to investigate biological pathways.
Medicine
In medicine, this compound is used in the development of pharmaceutical drugs. Its unique structure makes it a valuable scaffold for designing new therapeutic agents.
Industry
In industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This modulation can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-propyl-4-oxopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group at the 2-position of the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with significant potential in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is integral to its biological activity. The presence of the tert-butyl and isopropyl groups enhances its structural properties, making it a valuable scaffold for drug development and enzyme studies.
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.30 g/mol
- Structural Features : Contains a five-membered nitrogen-containing heterocycle (pyrrolidine) with functional groups that may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. Its biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.
- Receptor Binding : It can potentially bind to receptors, influencing signal transduction pathways and cellular responses.
- Hydrophobic Interactions : The structural characteristics allow for hydrophobic interactions with lipid membranes or protein structures.
The mechanism by which this compound exerts its biological effects involves:
- Binding to active sites of enzymes or receptors.
- Altering the conformation of target proteins, thereby affecting their function.
- Potentially influencing downstream signaling pathways that regulate various physiological processes.
Case Studies
-
Enzyme Interaction Studies :
- A study highlighted the compound's potential to inhibit certain enzymes involved in metabolic pathways, suggesting its use as a lead compound in drug discovery targeting metabolic disorders.
- Kinetic studies demonstrated that at concentrations around 50 μM, significant inhibition was observed in enzyme assays, indicating effective modulation of enzymatic activity.
-
Receptor Modulation :
- Research indicated that the compound could interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways. This suggests applications in treating conditions such as anxiety or depression.
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties revealed promising results against several bacterial strains, indicating potential uses in developing new antibiotics.
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | Different stereochemistry | Moderate enzyme inhibition |
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | C13H20N2O3 | Contains a cyano group | Enhanced receptor binding |
N-Boc-(S)-proline | C10H17NO3 | Common amino acid derivative | Significant role in peptide synthesis |
Properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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